Methyl 5-phenylthiophene-3-carboxylate
Description
Methyl 5-phenylthiophene-3-carboxylate is a thiophene derivative characterized by a phenyl substituent at the 5-position and a methyl ester group at the 3-position of the thiophene ring. Its molecular formula is C₁₃H₁₀O₂S, with a molecular weight of 246.28 g/mol. This compound serves as a critical intermediate in pharmaceutical and materials chemistry due to its aromatic and electron-rich structure, which facilitates further functionalization .
Properties
IUPAC Name |
methyl 5-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-14-12(13)10-7-11(15-8-10)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVCVYFYEUWTGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801221578 | |
| Record name | 3-Thiophenecarboxylic acid, 5-phenyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801221578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38695-72-6 | |
| Record name | 3-Thiophenecarboxylic acid, 5-phenyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38695-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Thiophenecarboxylic acid, 5-phenyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801221578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-phenylthiophene-3-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) under reflux conditions in dry methanol (MeOH) . This one-pot reaction yields methyl 5-aryl-3-hydroxythiophene-2-carboxylates, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Methyl 5-phenylthiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex thiophene derivatives and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.
Mechanism of Action
The mechanism of action of methyl 5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. Its aromatic nature allows it to participate in π-π interactions, which are crucial in many biological and chemical processes .
Comparison with Similar Compounds
Table 1: Key Comparative Data
Substituent Effects on Physicochemical Properties
- Phenyl vs. Alkyl Substituents : The phenyl group at position 5 (as in this compound) enhances aromaticity and conjugation, leading to higher melting points and lower solubility in polar solvents compared to alkyl-substituted analogs like Methyl 5-ethylthiophene-3-carboxylate .
- Ester Position : Moving the ester from position 3 (as in the target compound) to position 2 (e.g., Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate) alters electronic distribution, reducing resonance stabilization and increasing reactivity toward electrophiles .
- Functional Group Diversity: The presence of electron-withdrawing groups (e.g., -Cl, -SO₂Cl) increases electrophilicity, making these compounds suitable for Suzuki coupling or sulfonamide synthesis. In contrast, hydroxymethyl or amino groups (e.g., 5-(3-Hydroxymethylphenyl)thiophene-3-carboxylic acid) introduce hydrogen-bonding sites, improving aqueous solubility .
Biological Activity
Methyl 5-phenylthiophene-3-carboxylate is an organic compound with significant potential in various biological applications, particularly in pharmacology. This article reviews its biological activity, focusing on antimicrobial, anticancer, and other therapeutic potentials, supported by diverse research findings.
Chemical Structure and Properties
This compound possesses a thiophene ring with a phenyl group at the 5-position and a carboxylate ester functional group. Its molecular formula is , and it has a molecular weight of approximately 218.27 g/mol. The presence of the thiophene moiety contributes to its unique chemical properties, making it a candidate for various biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In a study assessing its efficacy against pathogenic bacteria and fungi, it demonstrated moderate to potent activity, particularly against Gram-positive and some Gram-negative microorganisms.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.15 μM |
| Escherichia coli | 0.21 μM |
| Candida albicans | 0.83 μM |
| Pseudomonas aeruginosa | 0.25 μM |
These results indicate that the compound can effectively inhibit the growth of various pathogens, suggesting its potential as an antimicrobial agent.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and the activation of caspases.
Case Study: Cytotoxicity Evaluation
A cytotoxicity evaluation using the MTT assay revealed that this compound exhibited significant cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values were determined as follows:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.0 |
These findings suggest that the compound holds promise as a potential anticancer agent.
The mechanism underlying the biological activity of this compound involves several pathways:
- Inhibition of DNA Gyrase : Molecular docking studies have shown that the compound binds effectively to DNA gyrase, an essential enzyme for bacterial DNA replication.
- Induction of Apoptosis : The activation of caspases leads to programmed cell death in cancer cells.
- Disruption of Membrane Integrity : The compound may disrupt bacterial cell membranes, leading to cell lysis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
